molecular formula C12H15BN2O2 B1369534 6-Cyanopyridine-2-boronic acid pinacol ester CAS No. 952402-79-8

6-Cyanopyridine-2-boronic acid pinacol ester

Cat. No.: B1369534
CAS No.: 952402-79-8
M. Wt: 230.07 g/mol
InChI Key: DPFGNHMAUFKOCZ-UHFFFAOYSA-N
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Description

6-Cyanopyridine-2-boronic acid pinacol ester is a chemical compound that features a boron-containing dioxaborolane ring attached to a picolinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 6-Cyanopyridine-2-boronic acid pinacol ester typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst, such as palladium, under specific conditions to facilitate the formation of the dioxaborolane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Cyanopyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 6-Cyanopyridine-2-boronic acid pinacol ester exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the compound’s reactivity and its ability to form new chemical bonds .

Comparison with Similar Compounds

6-Cyanopyridine-2-boronic acid pinacol ester can be compared with other boron-containing compounds, such as:

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-14)15-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGNHMAUFKOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590526
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952402-79-8
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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